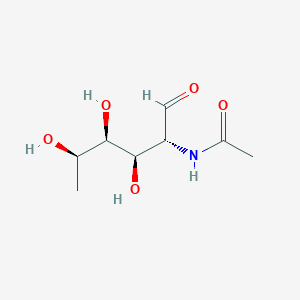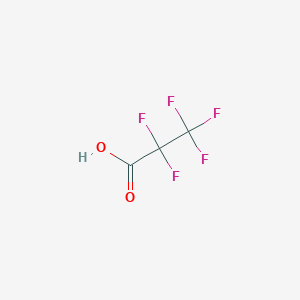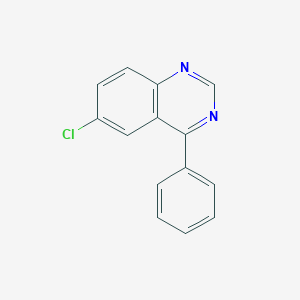
O-Acetil Silodosina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Acetyl Silodosin is a derivative of Silodosin, a selective alpha-1 adrenergic receptor antagonist. Silodosin is primarily used to treat symptoms associated with benign prostatic hyperplasia, a condition characterized by an enlarged prostate gland. The compound works by relaxing the smooth muscles in the bladder neck and prostate, thereby improving urinary flow and reducing symptoms of bladder outlet obstruction .
Aplicaciones Científicas De Investigación
O-Acetyl Silodosin has several scientific research applications:
Chemistry: Used as a model compound for studying alpha-1 adrenergic receptor antagonists.
Biology: Investigated for its effects on smooth muscle relaxation and urinary flow.
Medicine: Explored for potential therapeutic uses in treating lower urinary tract symptoms and benign prostatic hyperplasia.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Target of Action
O-Acetyl Silodosin primarily targets the α1A-adrenergic receptors . These receptors regulate smooth muscle tone in the bladder neck, prostate, and prostatic urethra . The α1A subtype accounts for approximately 75% of α1-adrenoceptors in the prostate .
Mode of Action
O-Acetyl Silodosin is a selective antagonist of α1-adrenergic receptors . It binds to the α1A subtype with high affinity . By binding to these receptors, O-Acetyl Silodosin relaxes the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction .
Biochemical Pathways
It is known that α1-adrenergic receptors play a crucial role in regulating smooth muscle tone in the bladder neck, prostate, and prostatic urethra . By antagonizing these receptors, O-Acetyl Silodosin can alleviate symptoms associated with benign prostatic hyperplasia (BPH), such as urinary retention and discomfort .
Pharmacokinetics
For silodosin, it is known that about 335% of the dose is recovered in urine and 549% is recovered in feces
Result of Action
The molecular and cellular effects of O-Acetyl Silodosin’s action primarily involve the relaxation of smooth muscle in the lower urinary tract . This relaxation can alleviate symptoms associated with BPH, such as urinary retention and discomfort . The specific molecular and cellular effects of O-Acetyl Silodosin are still under investigation.
Action Environment
It is known that silodosin can improve bladder blood flow in conditions of chronic bladder ischemia . It also regulates the activity of transcriptional factors responsible for stromal growth and prostate hyperplasia
Análisis Bioquímico
Biochemical Properties
O-Acetyl Silodosin interacts with various enzymes, proteins, and other biomolecules. It is a derivative of Silodosin, which binds to the α 1A subtype of alpha (α)-1 adrenergic receptors with the highest affinity . These receptors regulate smooth muscle tone in the bladder neck, prostate, and prostatic urethra
Cellular Effects
Silodosin, from which O-Acetyl Silodosin is derived, is known to influence cell function by binding to α 1A -adrenoceptors with high affinity and relaxing the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction .
Molecular Mechanism
Silodosin, the parent compound, exerts its effects at the molecular level by binding to α 1A -adrenoceptors . This interaction could potentially lead to enzyme inhibition or activation, changes in gene expression, and other molecular effects. The O-acetyl group in O-Acetyl Silodosin might modify these interactions.
Dosage Effects in Animal Models
Silodosin has been studied in animal models, showing beneficial effects on relieving the urodynamic consequences in a model of lower urinary tract symptoms related to benign prostatic hyperplasia .
Metabolic Pathways
The metabolic pathways involving O-Acetyl Silodosin are not well-known. O-acetylated compounds are known to be involved in various metabolic pathways. For example, O-acetyl-L-homoserine is a potentially important platform metabolic intermediate for the production of homoserine lactone, methionine, 1,4-butanediol and 1,3-propanediol .
Transport and Distribution
O-acetylated sialic acids, which are structurally similar to O-Acetyl Silodosin, have been found in various cellular compartments, suggesting that O-acetylated compounds can be transported and distributed within cells .
Subcellular Localization
O-acetylated compounds have been found in various subcellular compartments, suggesting that O-Acetyl Silodosin could also be localized to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-Acetyl Silodosin involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction between a fragment containing an indoline core and another fragment with a phenoxyethylamine structure. The reaction conditions typically include the use of organic solvents and bases, with steps performed at reflux temperatures .
Industrial Production Methods: Industrial production of O-Acetyl Silodosin aims for high optical purity and yield. Methods often involve the separation of enantiomers from racemic mixtures, followed by crystallization to achieve the desired enantiomeric excess. The process may include steps such as CuI-catalyzed C-C arylation, regioselective cyanation, and diastereoselective reductive amination .
Análisis De Reacciones Químicas
Types of Reactions: O-Acetyl Silodosin undergoes various chemical reactions, including:
Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions at the indoline core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of polar aprotic solvents and bases.
Major Products: The major products formed from these reactions include various derivatives of Silodosin, such as glucuronides and other conjugates .
Comparación Con Compuestos Similares
Tamsulosin: Another alpha-1 adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Finasteride: A 5-alpha-reductase inhibitor used for similar indications but with a different mechanism of action.
Comparison: O-Acetyl Silodosin is unique in its high selectivity for alpha-1A adrenergic receptors, which results in fewer cardiovascular side effects compared to Tamsulosin. Unlike Finasteride, which works by reducing the size of the prostate, O-Acetyl Silodosin primarily improves urinary flow by relaxing smooth muscles .
Propiedades
IUPAC Name |
3-[7-carbamoyl-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34F3N3O5/c1-18(32-9-13-37-23-6-3-4-7-24(23)38-17-27(28,29)30)14-20-15-21-8-11-33(10-5-12-36-19(2)34)25(21)22(16-20)26(31)35/h3-4,6-7,15-16,18,32H,5,8-14,17H2,1-2H3,(H2,31,35)/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWICOMVSJHYADK-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC(=O)C)NCCOC3=CC=CC=C3OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC(=O)C)NCCOC3=CC=CC=C3OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34F3N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-Nitrophenyl)amino]ethanol](/img/structure/B31842.png)








